The Pharmacokinetics of Spiraprilat: An In-depth Technical Guide
The Pharmacokinetics of Spiraprilat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, spirapril. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of spiraprilat, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Introduction
Spirapril is a prodrug that undergoes hepatic esterolysis to form its pharmacologically active diacid metabolite, spiraprilat.[1] Spiraprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, spiraprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Understanding the pharmacokinetic profile of spiraprilat is essential for optimizing dosing regimens and ensuring its safe and effective use in various patient populations.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of spiraprilat from various studies, providing a comparative view across different routes of administration and patient populations.
Table 1: Pharmacokinetic Parameters of Spiraprilat Following Intravenous Administration
| Parameter | Value | Reference |
| Half-life (t½) - Initial Phase | 2 hours | [1][2] |
| Half-life (t½) - Terminal Phase | 35 hours | [1][2] |
| Plasma Clearance | 10 L/h | [1][2] |
| Renal Clearance | 7.6 L/h | [1][2] |
| Volume of Distribution (Vd) | 43 Liters | [1][2] |
Table 2: Pharmacokinetic Parameters of Spiraprilat Following Oral Administration of Spirapril
| Parameter | Healthy Volunteers | Elderly | Patients with Hepatic Cirrhosis | Patients with Severe Renal Impairment | Reference |
| Tmax (spiraprilat) | 2-3 hours | - | - | - | [3] |
| Cmax (spiraprilat) | - | Increased by 30% | - | Increased 2-3 fold | [1][2] |
| AUC (spiraprilat) | 1300 µg·h·L⁻¹ | Increased by 30% | 820 µg·h·L⁻¹ | Increased 5-6 fold | [1][2][4] |
| Half-life (spiraprilat) | ~40 hours | - | No significant difference | - | [3] |
| Oral Bioavailability (of Spirapril) | ~50% | - | - | - | [2][5] |
| Oral Bioavailability (of Spiraprilat) | Virtually zero | - | - | - | [2] |
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of spirapril and its active metabolite, spiraprilat.
Study in Patients with Renal Impairment
A single-blind clinical trial was conducted to characterize the pharmacokinetics of spirapril and spiraprilat in patients with varying degrees of renal function.[6]
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Study Design: The study included a 2-week placebo run-in period followed by a 4-week active-treatment period.
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Subjects: Forty-nine hypertensive men and women with pre-treatment diastolic blood pressures (DBP) of 95-115 mmHg and varying degrees of renal impairment were recruited.[6]
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Drug Administration: Patients received a single daily dose of 6 mg of spirapril.[6]
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Pharmacokinetic Analysis: Blood samples were collected to determine the steady-state maximum plasma concentration (Cmax ss) and the area under the concentration-time curve during a dosing interval (AUC(l)ss) for both spirapril and spiraprilat.[6] The total plasma clearance (Cl/f for spirapril and Clm/fm for spiraprilat) and the elimination rate constant (k for spirapril and lambda 1 for spiraprilat) were also calculated. Regression analysis was performed to assess the influence of creatinine clearance (Clcr) on these pharmacokinetic parameters.[6]
Study in Patients with Chronic Liver Disease
The pharmacokinetics and hemodynamic effects of a single oral dose of spirapril were investigated in patients with liver cirrhosis, chronic non-cirrhotic liver disease, and healthy subjects.[4]
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Study Design: A comparative clinical trial.
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Subjects: The study included 10 patients with liver cirrhosis, 8 patients with chronic, non-cirrhotic liver disease, and 16 healthy control subjects.[4]
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Drug Administration: A single oral dose of spirapril was administered to all participants.[4]
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Pharmacokinetic Analysis: Blood samples were collected to determine the area under the plasma concentration-time curve (AUC) for spiraprilat. The rate constant of spiraprilat formation was also calculated.[4]
Analytical Methodology for Spiraprilat Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and robust method for the quantification of spiraprilat in biological matrices.
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Sample Preparation: A common method for plasma sample preparation is protein precipitation.
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Chromatography: Reversed-phase chromatography is typically used for the separation of spiraprilat from endogenous plasma components.
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Mass Spectrometry: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for accurate measurement of the analyte.
Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of spiraprilat.
References
- 1. Pharmacokinetics of spirapril in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirapril: pharmacokinetic properties and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of spirapril and spiraprilat in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
